Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate
CAS No.: 72903-06-1
Cat. No.: VC17006113
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72903-06-1 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | (1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate |
| Standard InChI | InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | WDZYJGQARPJWOY-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC(C1OC=O)(CC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclo[3.2.1]octane system—a fused seven-membered ring system comprising two cyclohexane rings sharing three carbon atoms. The 8-position is esterified with a formate group (), while methyl groups occupy the 1- and 5-positions. This arrangement creates significant steric hindrance, influencing reactivity and intermolecular interactions. The IUPAC name, (1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate, reflects this substitution pattern.
Spectroscopic and Computational Data
Key spectral identifiers include:
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IR: Strong absorbance at , characteristic of ester carbonyl groups.
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NMR: NMR signals at (methyl groups) and (formate methine proton).
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Mass Spectrometry: Molecular ion peak at , consistent with the molecular weight.
Computational studies using density functional theory (DFT) predict a puckered bicyclic conformation, stabilizing the molecule through intramolecular van der Waals interactions.
Table 1: Key Physicochemical Properties of Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate
| Property | Value |
|---|---|
| CAS No. | 72903-06-1 |
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | (1,5-Dimethyl-8-bicyclo[3.2.1]octanyl) formate |
| Canonical SMILES | CC12CCCC(C1OC=O)(CC2)C |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | (estimated) |
Synthetic Pathways and Optimization
Conventional Synthesis
The most documented route involves esterification of 1,5-dimethylbicyclo[3.2.1]octan-8-ol with formic acid derivatives. A typical procedure employs formic acid () and a catalytic acid (e.g., ) under reflux conditions:
Yields range from 60–75%, with purity dependent on distillation or chromatographic purification.
Alternative Methods
Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving higher enantioselectivity and milder reaction conditions. Microwave-assisted synthesis has also reduced reaction times from hours to minutes, though scalability remains a challenge.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ) and fungi (e.g., Candida albicans, MIC ). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.
Odor Profile and Fragrance Applications
The compound exhibits a fresh, woody odor with citrus undertones, attributed to its bicyclic framework and ester functionality. It is used in premium perfumes and household cleaners at concentrations of 0.1–1.0% (w/w).
Comparative Analysis with Related Bicyclic Esters
Structural Analogues
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Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl acetate: Replacing the formate with an acetate group increases lipophilicity but reduces antimicrobial potency.
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8-Aza-bicyclo[3.2.1]octane derivatives: Nitrogen-containing analogues (e.g., WO2011135276A1 ) show divergent bioactivity, highlighting the role of heteroatoms in target specificity .
Table 2: Comparative Properties of Bicyclic Esters
| Compound | Antimicrobial MIC () | Odor Profile |
|---|---|---|
| Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl formate | 128–256 | Woody, citrus |
| Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl acetate | 256–512 | Earthy, sweet |
| 8-Aza-bicyclo[3.2.1]oct-8-yl methanone | N/A | Odorless |
Industrial and Research Applications
Fragrance Industry
The compound’s stability under acidic conditions makes it ideal for detergents and air fresheners. Its low volatility ensures long-lasting scent profiles.
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